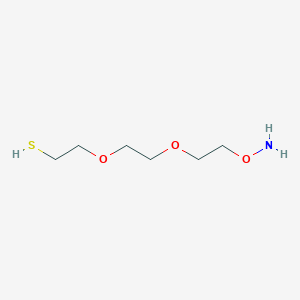

2-(2-(2-(Aminooxy)ethoxy)ethoxy)ethane-1-thiol

Beschreibung

2-(2-(2-(Aminooxy)ethoxy)ethoxy)ethane-1-thiol is a synthetic thiol-terminated polyether compound featuring a triethylene glycol (PEG3) backbone modified with an aminooxy (–O–NH₂) terminal group. Its molecular formula is C₈H₁₉NO₄S, with a molecular weight of 237.31 g/mol (estimated). The structure comprises three repeating ethoxy units (–O–CH₂CH₂–) linked to a terminal aminooxy group and a thiol (–SH) group at the opposite end. This dual functionality enables its use in bioconjugation, particularly for site-specific labeling of biomolecules via oxime ligation (aminooxy reactivity with carbonyl groups) and thiol-maleimide coupling .

The aminooxy group’s introduction likely involves hydroxylamine derivatives or protected amine intermediates.

Eigenschaften

Molekularformel |

C6H15NO3S |

|---|---|

Molekulargewicht |

181.26 g/mol |

IUPAC-Name |

O-[2-[2-(2-sulfanylethoxy)ethoxy]ethyl]hydroxylamine |

InChI |

InChI=1S/C6H15NO3S/c7-10-4-3-8-1-2-9-5-6-11/h11H,1-7H2 |

InChI-Schlüssel |

SGKWFUPEVPRSSO-UHFFFAOYSA-N |

Kanonische SMILES |

C(COCCS)OCCON |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-(2-(Aminooxy)ethoxy)ethoxy)ethane-1-thiol typically involves multiple steps, starting from simpler precursor molecules. One common approach is to use ethylene glycol derivatives and introduce the aminooxy and thiol groups through a series of chemical reactions. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure the desired product is obtained with high purity and yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to produce the compound on a commercial scale.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-(2-(Aminooxy)ethoxy)ethoxy)ethane-1-thiol can undergo various types of chemical reactions, including:

Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

Reduction: The compound can be reduced to modify the functional groups or to produce derivatives with different properties.

Substitution: The ethoxy groups can participate in nucleophilic substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reaction conditions typically involve specific temperatures, pH levels, and solvents to achieve the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the thiol group can produce disulfides, while substitution reactions can lead to a variety of new compounds with modified functional groups.

Wissenschaftliche Forschungsanwendungen

2-(2-(2-(Aminooxy)ethoxy)ethoxy)ethane-1-thiol has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.

Biology: Employed in the study of enzyme mechanisms and as a probe for investigating biological pathways.

Industry: Utilized in the production of specialty chemicals and materials with specific functionalities.

Wirkmechanismus

The mechanism by which 2-(2-(2-(Aminooxy)ethoxy)ethoxy)ethane-1-thiol exerts its effects involves interactions with molecular targets and pathways. The aminooxy group can form stable bonds with carbonyl compounds, making it useful in the study of enzyme mechanisms. The thiol group can participate in redox reactions, influencing cellular processes and signaling pathways.

Vergleich Mit ähnlichen Verbindungen

2-(2-(2-(2-Aminoethoxy)ethoxy)ethoxy)ethane-1-thiol (CAS 1189760-69-7)

- Structure: Replaces the aminooxy (–O–NH₂) group with an aminoethoxy (–NH₂–CH₂CH₂–O–) terminus.

- Molecular Weight : 209.31 g/mol .

- Reactivity : The terminal amine enables conjugation with carboxylates or activated esters, while the thiol facilitates maleimide coupling.

- Applications: Used in peptide modification and nanoparticle functionalization.

- Hazards : Classified as toxic (H301, H332, H410) .

18F-Fluoro-PEG4-thiol (2-(2-(2-(2-¹⁸F-fluoroethoxy)ethoxy)ethoxy)ethane-1-thiol)

- Structure : Features a fluorine-18 radiolabel at the terminal ethoxy unit.

- Molecular Weight : ~284 g/mol (including ¹⁸F).

- Reactivity : Thiol group for maleimide-based radiolabeling of peptides/proteins under physiological conditions.

- Applications : Prosthetic group for PET imaging agents .

- Advantage : Rapid conjugation kinetics compared to slower oxime ligation.

2-(2-Methoxyethoxy)ethanol (CAS 111-77-3)

- Structure: Lacks the thiol and aminooxy groups; terminates in a methoxy (–O–CH₃) and hydroxyl (–OH).

- Molecular Weight : 134.17 g/mol .

- Reactivity: Limited to solvent or surfactant roles due to absence of reactive thiol/amine.

- Hazards : Classified as hazardous (GHS08) due to reproductive toxicity .

Reactivity and Stability Comparison

- Key Insight: The aminooxy group enables oxime ligation, which is pH-dependent but offers superior stability compared to thioether bonds .

Application-Specific Comparison

Bioconjugation Efficiency

- Target Compound: Ideal for dual-labeling strategies (e.g., fluorescent probes + therapeutic payloads) due to orthogonal thiol and aminooxy reactivities.

- 18F-Fluoro-PEG4-thiol : Optimized for rapid, one-step radiolabeling but lacks versatility for multi-functional conjugation .

Physicochemical Properties

Biologische Aktivität

2-(2-(2-(Aminooxy)ethoxy)ethoxy)ethane-1-thiol, also known as aminooxy ethyl thiol, is a compound of significant interest in biochemical research due to its unique functional groups that allow for various interactions with biological molecules. This article explores its biological activity, mechanisms of action, and applications in scientific research.

Chemical Structure and Properties

The compound has the following structural formula:

- IUPAC Name : 2-(2-(2-aminoethoxy)ethoxy)ethane-1-thiol

- Molecular Formula : C6H15N1O3S1

- CAS Number : 252379-04-7

The presence of an aminooxy group allows for covalent bonding with carbonyl-containing compounds, while the thiol group is capable of forming disulfide bonds, which are critical for protein folding and stability.

The biological activity of 2-(2-(2-(Aminooxy)ethoxy)ethoxy)ethane-1-thiol is primarily attributed to its ability to interact with various biomolecules:

- Covalent Bond Formation : The aminooxy group reacts with aldehydes and ketones to form oxime derivatives, which can modify protein activity and stability.

- Disulfide Bond Formation : The thiol group can react with other thiols to form disulfides, influencing protein structure and function .

Enzyme Modulation

Research indicates that this compound can modulate enzyme activities by altering the redox state of thiol groups in active sites. For instance, it has been shown to affect the activity of glutathione S-transferases (GSTs), which play a crucial role in detoxification processes in cells.

Drug Delivery Systems

The compound has been utilized in drug delivery systems due to its ability to form stable conjugates with therapeutic agents. Its application in radiolabeling has been explored, particularly in the development of imaging agents for positron emission tomography (PET). In one study, a derivative of this compound was used as a prosthetic group for labeling peptides, demonstrating effective targeting and imaging capabilities in vivo .

Case Study 1: Radiolabeling Peptides

In a study by Wu et al., a novel radiolabeling agent derived from 2-(2-(2-(Aminooxy)ethoxy)ethoxy)ethane-1-thiol was developed for PET imaging. The agent was successfully conjugated to neurotensin peptides, allowing for specific targeting of cancer cells in murine models. The biodistribution studies revealed significant uptake in tumor tissues compared to normal tissues, indicating its potential for targeted cancer therapy .

Case Study 2: Protein Modification

Another study focused on the use of this compound for modifying proteins involved in cellular signaling pathways. By forming stable conjugates with signaling proteins, researchers were able to enhance or inhibit specific pathways, providing insights into cellular mechanisms and potential therapeutic targets .

Research Findings Summary

| Study Focus | Findings |

|---|---|

| Enzyme Modulation | Modulates GST activity; influences detoxification processes. |

| Drug Delivery | Effective as a radiolabeling agent; enhances targeting in PET imaging studies. |

| Protein Modification | Alters protein interactions; provides insights into signaling pathways and therapeutic targets. |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.